Tetrahydrofolic acid
Overview
Description
Tetrahydrofolic acid is a derivative of folic acid and plays a crucial role in various biological processes. It is a coenzyme involved in the synthesis of amino acids and nucleic acids, making it essential for DNA replication and cell division . This compound acts as a carrier of single-carbon groups, which are vital for the formation of important biomolecules .
Mechanism of Action
Target of Action
Tetrahydrofolic acid (THFA), a derivative of folic acid, is a soluble coenzyme that plays a crucial role in many reactions, particularly in the metabolism of amino acids and nucleic acids . It primarily targets several enzymes, including:
- C-1-tetrahydrofolate synthase, cytoplasmic : THFA acts as a cofactor for this enzyme .
- Bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial : THFA serves as a cofactor .
- Aminomethyltransferase, mitochondrial : THFA acts as a cofactor .
- Cytosolic 10-formyltetrahydrofolate dehydrogenase : THFA serves as a cofactor .
- Methionine synthase : THFA acts as a cofactor .
- Formimidoyltransferase-cyclodeaminase : THFA serves as a cofactor .
- Bifunctional purine biosynthesis protein PURH : THFA acts as a cofactor .
Mode of Action
This compound is produced from dihydrofolic acid by dihydrofolate reductase . It is then converted into 5,10-methylenetetrahydrofolate by serine hydroxymethyltransferase . THFA is transported across cells by receptor-mediated endocytosis where it is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate .
Biochemical Pathways
THFA is a key player in the folate pathway, a ubiquitous metabolic pathway that mediates one-carbon transfer processes . It serves as a carrier molecule for single-carbon moieties, such as methyl, methylene, methenyl, formyl, or formimino . These single-carbon moieties are crucial in the formation of precursors for DNA synthesis . A shortage in THFA can cause megaloblastic anemia .
Pharmacokinetics
The pharmacokinetics of THFA are closely related to those of folic acid, as THFA is a derivative of folic acid . Folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and THFA . This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, can be disrupted by anti-metabolite therapies such as Methotrexate .
Result of Action
THFA is vital as a coenzyme in reactions involving transfers of single carbon groups . It plays a role in nucleic and amino acid synthesis . As nucleic and amino acid synthesis is affected by a deficiency of THFA, actively dividing and growing cells tend to be the first affected . THFA is used to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid .
Action Environment
The action of THFA can be influenced by various environmental factors. For instance, the reaction of THFA and formaldehyde regulates the stability of THFA . This identifies a novel non-enzymatic feedback mechanism regulating formaldehyde and folate metabolism that has important implications for folate-targeting chemotherapy in cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofolic acid can be synthesized by the reduction of folic acid. One method involves the use of potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) in water. The reaction is carried out at an optimum temperature of 30°C for 4 hours, with a catalyst amount of 0.1 grams of lead nitrate and a mole ratio of 4:1 (potassium borohydride to folic acid) . Another method involves catalytic hydrogenation of folic acid using Raney nickel as a catalyst in a continuous flow system, achieving high conversion rates and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of folic acid. This process uses readily available reagents and is cost-effective. The continuous flow technology with Raney nickel as a catalyst is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different derivatives such as 5,10-methylenetetrahydrofolate, 5-methyltetrahydrofolate, and 10-formyltetrahydrofolate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, which reacts with this compound to form 5,10-methylenetetrahydrofolate . The reaction conditions typically involve mild temperatures and the presence of specific enzymes or catalysts.
Major Products Formed: The major products formed from the reactions of this compound include 5,10-methylenetetrahydrofolate, which is essential for DNA synthesis, and 5-methyltetrahydrofolate, which plays a role in the methylation of homocysteine to methionine .
Scientific Research Applications
Tetrahydrofolic acid has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a coenzyme in various enzymatic reactions involving single-carbon transfers . In biology, it is essential for the synthesis of nucleotides and amino acids, making it crucial for cell division and growth . In medicine, this compound is used to treat conditions such as megaloblastic anemia and is involved in the prevention of neural tube defects during pregnancy . In the industry, it is used as a food additive and in the production of pharmaceuticals .
Comparison with Similar Compounds
Tetrahydrofolic acid is unique compared to other folic acid derivatives due to its role as a carrier of single-carbon groups. Similar compounds include dihydrofolic acid, which is a precursor to this compound, and 5-methyltetrahydrofolate, which is an active form involved in homocysteine methylation . This compound is distinct in its ability to participate in a wide range of biochemical reactions essential for DNA synthesis and cell division .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTNYGQPCMXVAQ-KIYNQFGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897520 | |
Record name | Tetrahydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70897520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | Tetrahydrofolic acid | |
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URL | https://haz-map.com/Agents/17435 | |
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Mechanism of Action |
Tetrahydrofolate is transported across cells by receptor-mediated endocytosis where it is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. | |
Record name | Tetrahydrofolic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00116 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
135-16-0 | |
Record name | Tetrahydrofolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrofolic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00116 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrahydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70897520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROFOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43ZWB253H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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